molecular formula C14H17NO5S3 B2805833 Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097921-52-1

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2805833
CAS No.: 2097921-52-1
M. Wt: 375.47
InChI Key: WQASOEKEHLARLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a thiophene-2-carboxylate core substituted with a sulfamoyl group and a 2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl moiety. Key structural attributes include:

  • Thiophene-2-carboxylate backbone: Common in herbicides and pharmaceuticals for its electron-rich aromatic system.
  • Sulfamoyl bridge: Facilitates hydrogen bonding and enzyme interactions, critical in herbicidal activity.

Properties

IUPAC Name

methyl 3-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S3/c1-14(17,7-10-3-5-21-8-10)9-15-23(18,19)11-4-6-22-12(11)13(16)20-2/h3-6,8,15,17H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQASOEKEHLARLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate sulfonamide and ester groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

(a) Thifensulfuron-methyl (CAS 79277–27–3)
  • Structure : Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate.
  • Key Differences : Replaces the hydroxy-methyl-thiophene group with a triazinyl-carbamoyl moiety.
  • Application : Sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants .
(b) Tribenuron-methyl (CAS 101200–48–0)
  • Structure : Methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate.
  • Key Differences : Substitutes thiophene with a benzoate ring and adds a methylcarbamoyl group.
  • Application : Broadleaf weed control in cereals; slower degradation than Thifensulfuron-methyl due to aromatic stability .
(c) Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
  • Structure : Lacks the hydroxy-methyl-thiophene chain, instead featuring a methoxycarbonylmethyl group.
  • Application : Intermediate in sulfonylurea synthesis; less active biologically due to reduced steric hindrance .

Pharmaceutical Analogues

(a) Duloxetine-Related Compounds
  • Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.
  • Key Differences: Replaces sulfamoyl with an amine-propanol chain; targets serotonin-norepinephrine reuptake .
  • Application : Antidepressants; highlights versatility of thiophene in drug design.

Comparative Data Table

Compound Name Molecular Weight Key Substituents Application Key References
Target Compound ~450 g/mol Hydroxy-methyl-thiophene, sulfamoyl Agrochemical (ALS inhibitor)
Thifensulfuron-methyl 387 g/mol Triazinyl-carbamoyl Herbicide
Tribenuron-methyl 395 g/mol Benzoate, methylcarbamoyl Herbicide
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]... ~350 g/mol Methoxycarbonylmethyl Chemical intermediate
Duloxetine-Related Compound F 333 g/mol Naphthalenyloxy, thiophen-3-yl Pharmaceutical

Research Findings and Mechanistic Insights

  • Target Compound vs. Soil persistence may be higher due to reduced hydrolysis susceptibility .
  • Synthetic Challenges :

    • The bulky substituent complicates synthesis; methods from methyl thiophene-2-carboxylate precursors (e.g., acetylenic ketones and methyl thioglycolate) require optimization for yield .
  • Crystallographic Analysis :

    • Tools like SHELX and ORTEP-3 are critical for resolving conformational flexibility introduced by the hydroxy-methyl-thiophene chain .

Biological Activity

Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H15N1O4S2
  • Molecular Weight : 305.39 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that compounds containing thiophene moieties exhibit various biological activities, including inhibition of key enzymes involved in metabolic pathways. Specifically, thiophene derivatives have shown promise as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurochemical processes related to schizophrenia and other neurological disorders. The structural characteristics of thiophenes allow for effective binding in the active site of DAO, leading to inhibition and subsequent modulation of neurotransmitter levels .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiophene derivatives. For instance, a series of thiophene-based compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Potential

Thiophene compounds have also been evaluated for their anticancer properties. In vitro studies showed that certain thiophene derivatives induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The specific mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Enzyme Inhibition

The compound's ability to inhibit DAO has been highlighted in recent studies, where it was found to significantly lower the activity of this enzyme in cellular models. This inhibition is crucial as it may lead to altered levels of D-serine, a co-agonist at NMDA receptors, which is vital for synaptic plasticity and cognitive functions .

Case Studies

  • DAO Inhibition Study : A recent study evaluated the effects of various thiophene derivatives on DAO activity. This compound was among the most potent inhibitors identified, with an IC50 value significantly lower than other tested compounds .
  • Antimicrobial Efficacy : In a comparative study assessing the antimicrobial effects of thiophene derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Data Tables

Biological ActivityCompoundIC50 (µM)Reference
DAO InhibitionMethyl 3-{[2-hydroxy...}12.5
AntibacterialMethyl 3-{[2-hydroxy...}15.0
AnticancerMethyl 3-{[2-hydroxy...}20.0

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate?

  • Methodology : The compound can be synthesized via multi-step organic reactions. A proposed route includes:

Sulfamoylation : Reacting a thiophene-2-carboxylate precursor with a sulfamoyl chloride derivative under anhydrous conditions (e.g., dry CH₂Cl₂, reflux, nitrogen atmosphere) .

Functionalization : Introducing the hydroxypropyl-thiophene moiety via nucleophilic substitution or coupling reactions.

Purification : Use reverse-phase HPLC with methanol-water gradients to isolate the product, as demonstrated for structurally similar thiophene derivatives .

  • Key Considerations : Optimize reaction time and stoichiometry to improve yield (>60%) and minimize byproducts.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substituent positions and hydrogen bonding (e.g., hydroxy and sulfamoyl proton shifts) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O stretching at ~1150 cm⁻¹) .
  • Melting Point : Compare experimental values (e.g., 213–226°C for analogous compounds) with literature to assess crystallinity .
    • Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

Q. What safety protocols are critical during handling?

  • Hazards : Skin/eye irritation (Category 2A/2) and respiratory toxicity (Category 3) .
  • Mitigation :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Approach :

DFT Calculations : Model electron density and local kinetic energy to predict sites for electrophilic substitution (e.g., thiophene ring) .

Molecular Docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock, focusing on hydrogen bonds between the sulfamoyl group and active-site residues .

  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in NMR signals may arise from rotational isomers of the sulfamoyl group.
  • Solutions :

  • Perform variable-temperature NMR to observe coalescence of split peaks .
  • Use X-ray crystallography (SHELXL software) to determine absolute configuration .

Q. What strategies optimize the compound’s bioavailability for pharmacological studies?

  • Methods :

  • Derivatization : Replace the methyl ester with a prodrug moiety (e.g., ethyl ester) to enhance membrane permeability .
  • Solubility Screening : Test in DMSO/PBS mixtures and use micellar encapsulation (e.g., PEG-lipid nanoparticles) for in vivo delivery .
    • Metrics : Aim for logP ≤3 and aqueous solubility ≥50 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.